

Solubility of 1,3-Dipalmitin in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dipalmitin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **1,3-dipalmitin** in various organic solvents. Due to the limited availability of comprehensive public data, this guide summarizes the existing quantitative and qualitative solubility information and presents a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Core Concept: Solubility of 1,3-Dipalmitin

1,3-Dipalmitin, a diacylglycerol with palmitic acid at the sn-1 and sn-3 positions, is a nonpolar lipid. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and very low solubility in polar solvents like water. The solubility of lipids is a critical parameter in various applications, including pharmaceutical formulations, food science, and cosmetics.

Quantitative Solubility Data for 1,3-Dipalmitin

The following table summarizes the available quantitative and qualitative solubility data for **1,3-dipalmitin**. It is important to note that the quantitative data is limited to a few solvents and is typically provided at an unspecified room temperature unless otherwise noted.

Solvent	Chemical Class	Polarity	Solubility	Data Type	Source
Dimethylformamide (DMF)	Amide	Polar Aprotic	20 mg/mL	Quantitative	[1]
Dimethyl sulfoxide (DMSO)	Sulfoxide	Polar Aprotic	30 mg/mL	Quantitative	[1]
Ethanol	Alcohol	Polar Protic	0.25 mg/mL	Quantitative	[1]
Phosphate-Buffered Saline (PBS, pH 7.2)	Aqueous Buffer	Polar	0.7 mg/mL	Quantitative	[1]
Chloroform	Halogenated Alkane	Nonpolar	Slightly Soluble	Qualitative	[2] [3] [4]
Ethyl Acetate	Ester	Moderately Polar	Slightly Soluble	Qualitative	[2] [3] [4]
Water	-	Highly Polar	2.1×10^{-5} g/L	Calculated	[5]

Experimental Protocol: Determination of 1,3-Dipalmitin Solubility by Isothermal Equilibrium Gravimetric Method

This protocol describes a reliable method for determining the equilibrium solubility of **1,3-dipalmitin** in an organic solvent at a specific temperature. The method is based on creating a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by gravimetric analysis of the supernatant.

Materials and Equipment:

- **1,3-Dipalmitin** (high purity)
- Organic solvent of choice (analytical grade)

- Analytical balance (readable to at least 0.1 mg)
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of $\leq 0.45 \mu\text{m}$)
- Glass vials with screw caps
- Pipettes and tips
- Evaporating dishes or pre-weighed aluminum pans
- Drying oven or vacuum desiccator

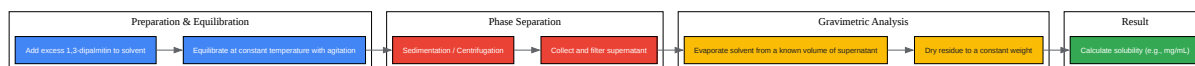
Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **1,3-dipalmitin** to a glass vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of **1,3-dipalmitin**. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, remove the vials from the shaker/water bath and let them stand at the experimental temperature to allow the undissolved solid to sediment.

- To ensure complete separation of the solid phase, centrifuge the vials at a high speed.
- Sample Collection:
 - Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is recommended to take the sample from the upper portion of the supernatant.
 - Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or aluminum pan. This step is critical to remove any remaining microscopic solid particles.
- Gravimetric Analysis:
 - Place the evaporating dish with the filtered supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the **1,3-dipalmitin**. Alternatively, a vacuum desiccator can be used for more gentle drying.
 - Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the dish containing the dried **1,3-dipalmitin** residue on an analytical balance.
 - Repeat the drying and weighing steps until a constant weight is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **1,3-dipalmitin** by subtracting the initial weight of the empty dish from the final constant weight.
 - Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100g).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium gravimetric method for determining the solubility of **1,3-dipalmitin**.



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Solubility Determination Workflow

This comprehensive approach, combining the available data with a robust experimental protocol, provides researchers and drug development professionals with the necessary tools to effectively work with **1,3-dipalmitin** and understand its solubility characteristics in various organic solvents.

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